Cas no 284047-98-9 (3-Nitro-5-(trifluoromethyl)benzaldehyde)

3-Nitro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde featuring both nitro and trifluoromethyl functional groups at the 3- and 5-positions of the benzene ring, respectively. This compound is valued for its electron-withdrawing properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group facilitates further functionalization via reduction or nucleophilic substitution. Its high purity and well-defined reactivity profile make it suitable for precise synthetic applications, including cross-coupling reactions and heterocycle formation. The compound is typically handled under controlled conditions due to its sensitivity.
3-Nitro-5-(trifluoromethyl)benzaldehyde structure
284047-98-9 structure
Product Name:3-Nitro-5-(trifluoromethyl)benzaldehyde
CAS No:284047-98-9
MF:C8H4F3NO3
MW:219.117472648621
MDL:MFCD11847795
CID:1434528
PubChem ID:53404039
Update Time:2025-06-09

3-Nitro-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-nitro-5-(trifluoromethyl)-
    • 3-nitro-5-(trifluoromethyl)benzaldehyde
    • URVBLBRJDUDNKP-UHFFFAOYSA-N
    • 3-nitro-5-trifluoromethyl-benzaldehyde
    • AB64745
    • AK163203
    • AX8294839
    • ST24042376
    • MFCD11847795
    • AKOS024464717
    • CS-W021971
    • DB-339475
    • EN300-1725389
    • A876725
    • SY115300
    • Z1509530470
    • SCHEMBL3508781
    • DTXSID50695309
    • DS-3238
    • 284047-98-9
    • 3-Nitro-5-(trifluoromethyl)benzaldehyde
    • MDL: MFCD11847795
    • Inchi: 1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H
    • InChI Key: URVBLBRJDUDNKP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=O)C=C(C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 219.01432
  • Monoisotopic Mass: 219.01432748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.9
  • XLogP3: 2.1

Experimental Properties

  • PSA: 60.21

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3-Nitro-5-(trifluoromethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:284047-98-9)3-Nitro-5-(trifluoromethyl)benzaldehyde
Order Number:A876725
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:51
Price ($):328.0
Email:sales@amadischem.com

3-Nitro-5-(trifluoromethyl)benzaldehyde Related Literature

Additional information on 3-Nitro-5-(trifluoromethyl)benzaldehyde

Research Brief on 3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS: 284047-98-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS: 284047-98-9) is a key intermediate in the synthesis of various bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its utility in the development of novel therapeutic agents, owing to its unique chemical properties and reactivity. This research brief consolidates the latest findings on this compound, focusing on its synthesis, applications, and potential in pharmaceutical research.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 3-Nitro-5-(trifluoromethyl)benzaldehyde as a precursor in the synthesis of trifluoromethyl-substituted heterocycles, which exhibit significant antimicrobial and anticancer activities. The researchers employed a multi-step synthetic route, starting from commercially available materials, to achieve high yields and purity of the target compound. The study emphasized the compound's role in facilitating the introduction of the trifluoromethyl group, a moiety known to enhance the metabolic stability and bioavailability of drug candidates.

In another recent investigation, researchers explored the compound's application in the development of enzyme inhibitors. A paper in Bioorganic & Medicinal Chemistry Letters (2024) reported the design and synthesis of novel inhibitors targeting tyrosine kinases, using 3-Nitro-5-(trifluoromethyl)benzaldehyde as a key building block. The inhibitors demonstrated potent activity against several cancer cell lines, with IC50 values in the nanomolar range. The study underscored the importance of the nitro and trifluoromethyl groups in modulating the inhibitors' binding affinity and selectivity.

Beyond its role in drug discovery, 3-Nitro-5-(trifluoromethyl)benzaldehyde has also been investigated for its potential in chemical biology. A recent study in ACS Chemical Biology (2023) utilized the compound as a probe to study protein-ligand interactions. The researchers developed a fluorescent derivative of the aldehyde, enabling real-time monitoring of binding events in vitro. This approach provided valuable insights into the dynamics of protein-ligand interactions, with potential applications in high-throughput screening and drug development.

The compound's synthetic versatility has also been highlighted in materials science. A 2024 study in Advanced Materials demonstrated its use in the preparation of organic semiconductors. The nitro and trifluoromethyl groups were found to enhance the electronic properties of the resulting materials, making them suitable for applications in organic electronics and photovoltaics. This interdisciplinary application underscores the broad utility of 3-Nitro-5-(trifluoromethyl)benzaldehyde beyond traditional pharmaceutical contexts.

In conclusion, recent research on 3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS: 284047-98-9) has revealed its multifaceted role in chemical biology and pharmaceutical research. Its applications span from drug discovery and enzyme inhibition to chemical probes and materials science, highlighting its importance as a versatile intermediate. Future studies are expected to further explore its potential, particularly in the development of novel therapeutics and functional materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:284047-98-9)3-Nitro-5-(trifluoromethyl)benzaldehyde
A876725
Purity:99%
Quantity:5g
Price ($):328.0
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